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Compound of Interest

Compound Name: Gastrazole

Cat. No.: B607603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gastrazole (JB95008) and gemcitabine, two

therapeutic agents investigated for the treatment of advanced pancreatic cancer. While direct

head-to-head clinical trials are not available, this document synthesizes data from separate

clinical studies to offer an objective overview of their respective mechanisms of action, clinical

efficacy, and safety profiles.

Mechanism of Action
The fundamental difference between Gastrazole and gemcitabine lies in their distinct

mechanisms of action. Gastrazole is a targeted therapy that antagonizes a specific cell surface

receptor, while gemcitabine is a cytotoxic agent that disrupts a core cellular process.

Gastrazole (JB95008): A Selective CCK2/Gastrin Receptor Antagonist

Gastrazole is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin

receptor.[1][2][3] The gastrin hormone has been identified as a growth factor for pancreatic

cancer cells.[2][3] By blocking the CCK2 receptor, Gastrazole aims to inhibit the growth-

stimulatory effects of gastrin on these cancer cells.[1][3] This targeted approach is designed to

interfere with the specific signaling pathways that promote tumor proliferation.
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Gemcitabine is a well-established chemotherapy drug that belongs to the nucleoside analog

family.[4] It functions as a prodrug, meaning it is converted into its active forms within the cell.

[5] Its primary mechanism involves the disruption of DNA synthesis, a critical process for rapidly

dividing cancer cells.[4][5][6] The active metabolites of gemcitabine are incorporated into the

DNA strand, leading to premature chain termination and halting DNA replication.[5][6]

Additionally, one of its metabolites inhibits the enzyme ribonucleotide reductase, which is

essential for producing the building blocks of DNA.[4] This dual action ultimately induces

programmed cell death (apoptosis) in cancer cells.[6]

Signaling and Cellular Pathways
The differing mechanisms of action translate to distinct intracellular signaling pathways being

affected by each drug.

Gastrazole's Signaling Pathway

As a CCK2 receptor antagonist, Gastrazole interferes with the downstream signaling cascades

initiated by gastrin binding. The CCK2 receptor is a G-protein coupled receptor that, upon

activation, can signal through various pathways, including the Gq protein pathway. This leads

to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3)

and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and

activate protein kinase C (PKC), respectively. Subsequent activation of downstream effectors

like the mitogen-activated protein kinase (MAPK) cascade can promote cell proliferation. By

blocking the initial receptor activation, Gastrazole is intended to suppress these pro-growth

signals.
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Caption: Gastrazole blocks the gastrin-activated CCK2R signaling pathway.

Gemcitabine's Cellular Pathway

Gemcitabine's activity is contingent on its transport into the cancer cell and its subsequent

metabolic activation. Once inside, it undergoes a series of phosphorylation steps to become

active. The diphosphate and triphosphate forms of gemcitabine are the key effectors that inhibit

ribonucleotide reductase and get incorporated into DNA, respectively, leading to cell cycle

arrest and apoptosis.
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Caption: Cellular uptake and activation of gemcitabine to inhibit DNA synthesis.
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Clinical Trial Data in Advanced Pancreatic Cancer
The following tables summarize key efficacy and safety data from clinical trials of Gastrazole
and gemcitabine in patients with advanced pancreatic cancer. It is important to note that these

are from separate trials and not from a direct comparison.

Efficacy Data

Drug/Regim
en

Trial Comparator N

Median
Overall
Survival
(months)

1-Year
Survival
Rate (%)

Gastrazole

(JB95008)
Trial A[6][7] Placebo 18 7.9 33

Trial B[6][7] 5-FU 98 3.6 13.2

Gemcitabine
Pivotal

Trial[1]
5-FU 63 5.65 18

Retrospective

Analysis[8]
- 17 6.2 18

5-FU: Fluorouracil

In a small, placebo-controlled study (Trial A), Gastrazole demonstrated a significant

improvement in survival.[6] However, in a larger trial (Trial B), it did not show a survival

advantage over 5-FU.[6] The pivotal trial for gemcitabine showed a modest but statistically

significant survival advantage over 5-FU.[1] Subsequent studies have consistently reported

median survival with gemcitabine monotherapy in the range of 5.6 to 6.3 months.[8]

Safety and Tolerability
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Drug/Regimen Trial
Common Adverse Events
(Grade 3-4)

Gastrazole (JB95008) Trial A vs. Placebo[6]

No significant difference in

toxicity, except for

complications related to the

central venous catheter and

pump.

Trial B vs. 5-FU[6]

Significantly less diarrhea

(P=0.03), stomatitis (P<0.001),

and hand-foot syndrome

(P<0.001) compared to 5-FU.

Gemcitabine General Profile[4]

Bone marrow suppression

(leukopenia, anemia,

thrombocytopenia), nausea,

vomiting, diarrhea, fatigue,

fever, rash.

Gastrazole was generally well-tolerated in its clinical trials, with a favorable safety profile

compared to 5-FU.[6] Gemcitabine is associated with a range of side effects, with

myelosuppression being a key dose-limiting toxicity.[4]

Experimental Protocols
Gastrazole Clinical Trials (Trial A and Trial B)

Study Design: Trial A was a double-blind, placebo-controlled, randomized trial. Trial B was a

single-blind, randomized trial comparing Gastrazole to 5-FU.[7]

Patient Population: Patients with biopsy-proven, inoperable pancreatic carcinoma.[6]

Treatment Administration: Gastrazole was administered via protracted venous infusion

(PVI).[6] This was also the method for the placebo and 5-FU arms.

Efficacy Endpoints: The primary endpoint was overall survival.[7]
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Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and

compared between treatment arms using the log-rank test.[3]

Gemcitabine Pivotal Trial
Study Design: A randomized trial comparing gemcitabine to 5-FU.[1]

Patient Population: Patients with newly diagnosed, advanced, symptomatic pancreatic

cancer.[1]

Treatment Administration: Gemcitabine was administered at a dose of 1,000 mg/m² weekly

for 7 weeks, followed by a 1-week rest, then weekly for 3 out of every 4 weeks. 5-FU was

given at 600 mg/m² once weekly.[1]

Efficacy Endpoints: The primary endpoint was clinical benefit response (a composite

measure of pain, performance status, and weight).[1] Secondary endpoints included overall

survival.[1]

Summary and Conclusion
Gastrazole and gemcitabine represent two distinct approaches to treating advanced

pancreatic cancer. Gastrazole, a targeted therapy, showed promising survival benefits in a

small placebo-controlled trial and a favorable safety profile.[6] However, it did not demonstrate

superiority over 5-FU in a larger study.[6] Gemcitabine, a cytotoxic agent, has a modest but

established survival benefit and serves as a standard of care in this setting.[1]

The lack of direct comparative trials makes it challenging to definitively position one agent over

the other. The mild toxicity of Gastrazole suggests it could be a candidate for combination

therapies with cytotoxic drugs.[6] Future research, potentially exploring Gastrazole in

combination with agents like gemcitabine, could be warranted to determine its optimal role in

the management of advanced pancreatic cancer. This guide provides a foundation for

researchers to understand the current landscape of these two agents and to inform the design

of future studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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